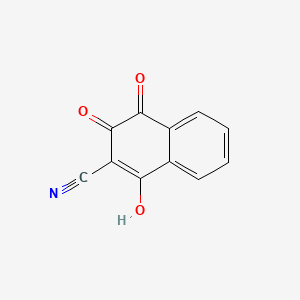

1,4-Dihydro-3-hydroxy-1,4-dioxo-2-naphthonitrile

CAS No.: 1015-84-5

Cat. No.: VC20543686

Molecular Formula: C11H5NO3

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1015-84-5 |

|---|---|

| Molecular Formula | C11H5NO3 |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | 1-hydroxy-3,4-dioxonaphthalene-2-carbonitrile |

| Standard InChI | InChI=1S/C11H5NO3/c12-5-8-9(13)6-3-1-2-4-7(6)10(14)11(8)15/h1-4,13H |

| Standard InChI Key | QDCZHDZFARQPHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C#N)O |

Introduction

Structural Characteristics and Molecular Properties

Core Skeleton and Functional Groups

The compound features a naphthalene backbone (a fused bicyclic system of two benzene rings) substituted with three key functional groups:

-

A hydroxyl (-OH) group at position 3,

-

Two ketone (=O) groups at positions 1 and 4, forming the 1,4-dioxo motif,

-

A nitrile (-CN) group at position 2.

This arrangement places the electron-withdrawing nitrile and ketone groups in conjugation with the aromatic system, likely influencing its reactivity and electronic properties .

Molecular Formula and Weight

Based on its IUPAC name, the molecular formula is deduced as C₁₁H₅NO₃, with a theoretical molecular weight of 199.17 g/mol. This aligns with structurally related naphthoquinones, such as 2-hydroxy-1,4-naphthoquinone (C₁₀H₆O₃; MW 174.15 g/mol), with the addition of a nitrile group contributing an extra carbon and nitrogen atom .

Synthetic Routes and Methodologies

Multi-Component Reactions (MCRs)

A plausible synthesis involves a one-pot MCR similar to methods used for related amino-cyano-naphthoquinones. For example, microwave-assisted reactions of 1,4-naphthoquinone with malononitrile and aldehydes in ethanol, catalyzed by 4-(dimethylamino)pyridine (DMAP), yield cyano-functionalized derivatives . Adapting this protocol, the nitrile group could be introduced via nucleophilic substitution or condensation.

Catalytic Strategies

Lewis acids like InCl₃ have been employed in naphthoquinone functionalization. In a reported synthesis of 2-((1,4-dihydro-2-hydroxy-1,4-dioxonaphthalen-3-yl) derivatives, InCl₃ facilitated the coupling of amines and aldehydes with naphthoquinone under reflux conditions . Such methods could be modified to incorporate the nitrile moiety.

Challenges in Synthesis

Key challenges include:

-

Regioselectivity: Ensuring precise substitution at position 2,

-

Stability: Preventing decomposition of the nitrile group under acidic or basic conditions,

-

Purification: Separating polar byproducts due to the hydroxyl and nitrile groups .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its aromatic core and nitrile group. It may dissolve in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., chloroform). Stability studies of similar naphthoquinones suggest susceptibility to photodegradation and oxidative decomposition .

Acid-Base Behavior

The hydroxyl group (pKa ~8–10) can undergo deprotonation under alkaline conditions, forming a conjugate base that may enhance water solubility. The nitrile group remains inert under physiological pH but may hydrolyze to amides or carboxylic acids under extreme conditions .

Hypothesized Pharmacological Activities

Anticancer Mechanisms

Quinones often act as pro-oxidants, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. The nitrile group may modulate redox cycling efficiency or interact with cellular thiols, as seen in compounds like streptonigrin .

Enzyme Inhibition

The compound may inhibit enzymes like topoisomerase II or NAD(P)H:quinone oxidoreductase (NQO1), common targets of naphthoquinones. Molecular docking studies could predict affinity for these targets .

Applications in Materials Science

Organic Semiconductors

The conjugated π-system and electron-withdrawing groups make this compound a candidate for n-type semiconductors. Similar nitrile-functionalized aromatics are used in organic field-effect transistors (OFETs) .

Dyes and Pigments

Naphthoquinones contribute to vibrant hues in natural dyes. The nitrile group could stabilize charge-transfer complexes, enabling applications in photochromic materials .

Future Research Directions

Synthetic Optimization

Developing greener protocols (e.g., photocatalytic or electrochemical methods) could improve yield and sustainability. Flow chemistry may address scalability issues .

Biological Screening

Priority areas include:

-

In vitro cytotoxicity assays against cancer cell lines,

-

Antibacterial testing using disk diffusion methods,

-

Pharmacokinetic studies to assess absorption and metabolism .

Computational Modeling

DFT calculations could predict redox potentials and HOMO-LUMO gaps, guiding the design of derivatives with enhanced bioactivity or material properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume